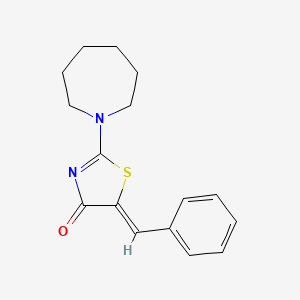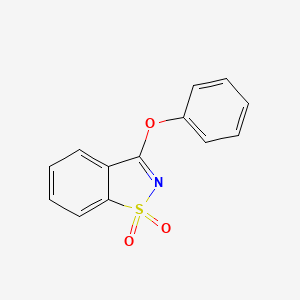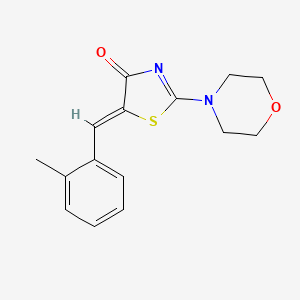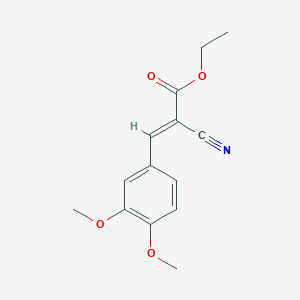
2-(1-azepanyl)-5-benzylidene-1,3-thiazol-4(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(1-azepanyl)-5-benzylidene-1,3-thiazol-4(5H)-one is a heterocyclic compound that has been widely studied for its potential applications in various scientific research fields. This compound is also known as thiosemicarbazone and has a molecular formula of C16H18N2OS.
Scientific Research Applications
Synthesis and Reactivity
The compound 2-(1-azepanyl)-5-benzylidene-1,3-thiazol-4(5H)-one, as part of the broader family of 2-aza-1,3,5-trienes, demonstrates significant synthetic versatility, contributing to the development of polyfunctionalized 4,5-dihydro-1,3-thiazoles and azaheterocycles through reactions with superbases. These transformations underscore its utility in generating diverse heterocyclic structures, such as dihydroazepines and azepines, highlighting its potential in synthetic organic chemistry for creating complex molecular architectures (Nedolya et al., 2015). Moreover, studies have shown that modifications of the 2-aza-1,3,5-triene structure can lead to unexpected 2-thiazoline derivatives and structural reorganizations, further expanding the synthetic applications of these compounds in constructing novel heterocyclic systems (Nedolya et al., 2014).
Quantum Chemical Insights
Research into the reaction mechanisms involving benzylsulfanyl-substituted 2-aza-1,3,5-trienes reveals that the formation of 4,5-dihydro-3H-azepine and 4,5-dihydro-1,3-thiazole derivatives from these compounds, when treated with superbases, is a process that can be elucidated through quantum chemical calculations. This insight provides a deeper understanding of the reaction pathways and the factors influencing the product distribution, offering valuable information for the design of new synthetic strategies (Shagun & Nedolya, 2015).
Antibacterial Activity
Compounds derived from or related to this compound, such as those incorporating the benzothiazole nucleus, have been synthesized and evaluated for their antibacterial properties. These studies indicate the potential of these compounds in medicinal chemistry, particularly in the development of new antibacterial agents. The evaluation of their effectiveness against various bacterial strains highlights their potential utility in addressing the need for novel antimicrobial compounds (Rezki, 2016).
Properties
IUPAC Name |
(5Z)-2-(azepan-1-yl)-5-benzylidene-1,3-thiazol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2OS/c19-15-14(12-13-8-4-3-5-9-13)20-16(17-15)18-10-6-1-2-7-11-18/h3-5,8-9,12H,1-2,6-7,10-11H2/b14-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEDKZUSSXDUTSA-OWBHPGMISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=NC(=O)C(=CC3=CC=CC=C3)S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCCN(CC1)C2=NC(=O)/C(=C/C3=CC=CC=C3)/S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{3-[N-(3-chlorobenzoyl)ethanehydrazonoyl]phenyl}-2-furamide](/img/structure/B5557447.png)
![4-[(1,1',3',5'-tetramethyl-1H,1'H-3,4'-bipyrazol-5-yl)carbonyl]-1,4-oxazepan-6-ol](/img/structure/B5557451.png)
![N-{2-[2-(2,3-dimethoxybenzylidene)hydrazino]-2-oxoethyl}-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B5557456.png)

![6-[(2-pyridin-3-ylpyrrolidin-1-yl)carbonyl]imidazo[1,2-a]pyridine](/img/structure/B5557469.png)


![2-(1-{2-[2-(2-pyridinyl)ethyl]phenyl}-1H-imidazol-2-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5557483.png)


![3-[1-(4-methoxybenzyl)-1H-pyrazol-4-yl]-N,N-dimethyl-1H-1,2,4-triazol-5-amine](/img/structure/B5557522.png)
![N-({2-methyl-1-[2-(2-methylphenoxy)ethyl]-1H-indol-3-yl}methylene)-4H-1,2,4-triazol-4-amine](/img/structure/B5557540.png)

